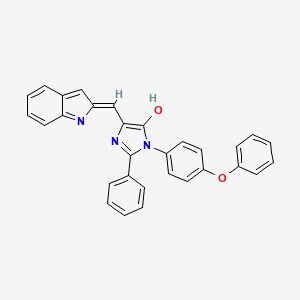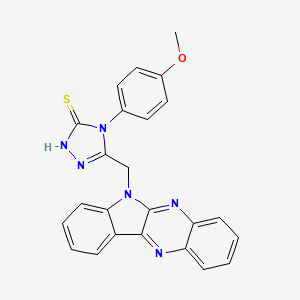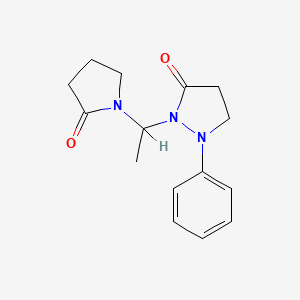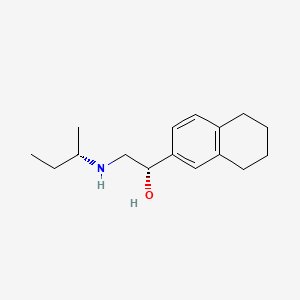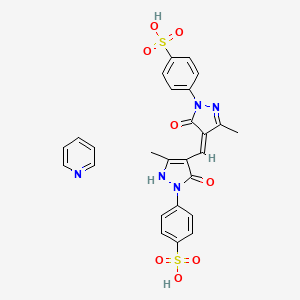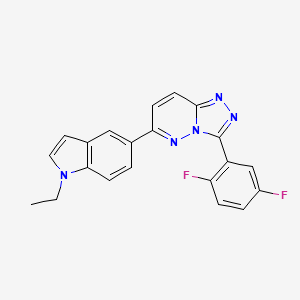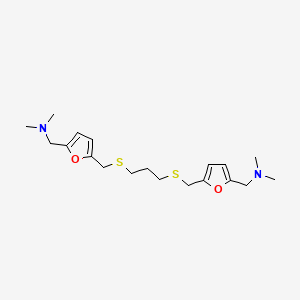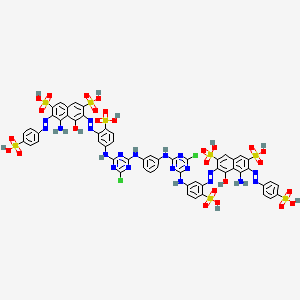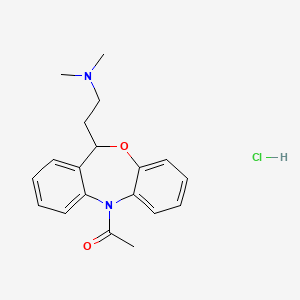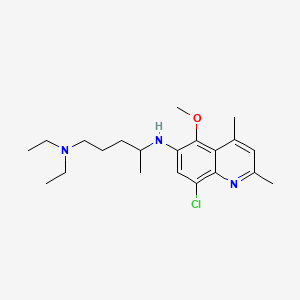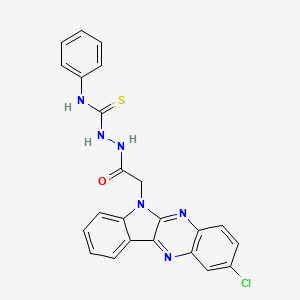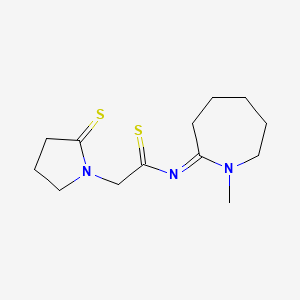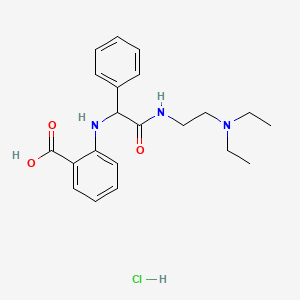
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is a complex organic compound with a molecular formula of C21H27N3O3.ClH and a molecular weight of 405.97 g/mol . This compound is known for its unique chemical structure, which includes both aromatic and amide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride typically involves multiple steps. One common method includes the reaction of anthranilic acid with benzyl chloride to form N-benzylanthranilic acid . This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and aromatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.
Properties
CAS No. |
83850-82-2 |
|---|---|
Molecular Formula |
C21H28ClN3O3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[[2-[2-(diethylamino)ethylamino]-2-oxo-1-phenylethyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-3-24(4-2)15-14-22-20(25)19(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)21(26)27;/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25)(H,26,27);1H |
InChI Key |
XLXMIXXROKJOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


